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Compound of Interest

Compound Name: 1-(3-Piperidinopropyl)piperazine

Cat. No.: B038410

An In-depth Technical Guide to 1-(3-Piperidinopropyl)piperazine: Chemical Properties,
Structure, and Applications

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast
array of therapeutic agents. Among these, structures incorporating piperazine and piperidine
rings are particularly prominent due to their favorable physicochemical properties and versatile
biological activities.[1][2] These six-membered nitrogen-containing heterocycles offer a unique
combination of structural rigidity, basicity, and the capacity for diverse substitutions, which
allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][3]

This guide focuses on 1-(3-Piperidinopropyl)piperazine, a molecule that strategically
combines both the piperidine and piperazine scaffolds via a flexible propy! linker. This unique
arrangement presents multiple sites for chemical modification, making it a valuable building
block and a versatile intermediate in the synthesis of more complex molecules. For
researchers, scientists, and drug development professionals, a thorough understanding of its
core chemical properties, structure, and reactivity is essential for leveraging its full potential in
the design of novel chemical entities. This document provides a comprehensive technical
overview, synthesizing foundational data with practical insights into its characterization,
synthesis, and application.

Chemical Identity and Molecular Structure
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Accurate identification is the first step in any rigorous scientific investigation. 1-(3-
Piperidinopropyl)piperazine is identified by a specific set of nomenclature and registry
numbers that ensure unambiguous reference in literature and databases.

Primary Chemical Name: 1-(3-Piperidinopropyl)piperazine

Synonyms: 1-(3-Piperidin-1-ylpropyl)piperazine, Piperazine, 1-[3-(1-piperidinyl)propyl]-[4][5]

CAS Number: 111594-93-5[4][5]

Molecular Formula: C12H25N3[4][5]

Molecular Weight: 211.35 g/mol [4][5]

The structure consists of a piperidine ring and a piperazine ring connected by a three-carbon
propyl chain. The piperidine nitrogen is tertiary, while the piperazine moiety contains one
tertiary and one secondary amine, offering distinct points for chemical functionalization.

Caption: Molecular structure of 1-(3-Piperidinopropyl)piperazine.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various chemical
and biological systems, influencing its solubility, stability, and suitability for specific applications.
The data presented below are derived from publicly available chemical databases.

Property Value Source
Molecular Formula C12H25Ns [4115]
Formula Weight 211.35 [4][5]
Boiling Point 116-118 °C at 0.5 mmHg [415]
Density (Predicted) 0.955 £ 0.06 g/cm3 [4115]
pKa (Predicted) 9.71+£0.10 [41[5]

Spectroscopic Characterization Profile (Theoretical)
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Spectroscopic analysis is indispensable for confirming the structure and assessing the purity of
a chemical compound. While experimental data for this specific molecule is not widely
published, a theoretical profile can be predicted based on the known behavior of its constituent

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be complex due to the number of
aliphatic protons in similar chemical environments. Key signals would include:

o Multiple overlapping multiplets in the range of ~1.4-1.8 ppm corresponding to the protons
on the piperidine ring and the central CHz of the propy! linker.

o Broad signals around ~2.3-2.8 ppm representing the protons on the piperazine ring and
the CHz groups of the piperidine ring and propyl linker adjacent to nitrogen atoms.

o Abroad singlet corresponding to the N-H proton of the secondary amine in the piperazine
ring, which may be exchangeable with D20.

e 13C NMR: The carbon NMR spectrum would provide distinct signals for each unique carbon
atom. Predicted chemical shifts would include:

o Signals for the piperazine ring carbons typically appearing in the ~45-55 ppm range.
o Signals for the piperidine ring carbons also in the ~25-60 ppm range.

o Signals for the propyl linker carbons, with the carbon atoms adjacent to nitrogens being
the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

» N-H Stretch: A moderate absorption band is expected in the region of 3250-3400 cm~1
corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.

e C-H Stretch: Strong, sharp bands between 2800-3000 cm~1 are characteristic of the aliphatic
C-H stretching vibrations from the piperidine, piperazine, and propyl groups.[6]
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e C-N Stretch: Aliphatic C-N stretching vibrations are expected to produce absorption bands in
the 1000-1250 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural
information through fragmentation analysis.

e Molecular lon: In an electron ionization (El) mass spectrum, the molecular ion peak (M™*)
would be observed at an m/z ratio of 211.

o Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the
C-C bonds in the propyl linker and the characteristic fragmentation of the piperidine and
piperazine rings. Common fragments for piperazine derivatives include the loss of a C2H4aN
fragment.[7] A prominent fragment would be expected from the cleavage of the bond
between the first and second carbons of the propyl chain, leading to a piperidinomethyl
cation.

Synthesis and Reactivity
Synthetic Pathways

The synthesis of 1-(3-Piperidinopropyl)piperazine can be achieved through standard N-
alkylation reactions. A common and efficient approach involves the reaction of piperazine with a
suitable 3-piperidinopropyl electrophile, such as 1-(3-chloropropyl)piperidine. The secondary
amine on piperazine is more nucleophilic and will preferentially react. To achieve mono-
alkylation, reaction conditions such as stoichiometry and temperature must be carefully
controlled.
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Synthetic Workflow

Reactants:
- Piperazine
- 1-(3-Chloropropyl)piperidine

:

N-Alkylation Reaction
(Base, Solvent, Heat)

:

Work-up & Extraction

:

Purification
(e.g., Distillation or Chromatography)

:

Product:
1-(3-Piperidinopropyl)piperazine

Click to download full resolution via product page

Caption: A general workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity of 1-(3-Piperidinopropyl)piperazine is dominated by the nucleophilic character
of its three nitrogen atoms.

» Piperazine Nitrogens: The piperazine moiety contains two distinct nitrogen atoms. The
secondary amine (NH) is a primary site for reactions such as acylation, alkylation,
sulfonation, and arylation. The tertiary amine can be quaternized with strong alkylating

agents.
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» Piperidine Nitrogen: The tertiary nitrogen in the piperidine ring is also basic and can form
salts with acids. It is generally less nucleophilic than the secondary amine of the piperazine
ring due to steric hindrance.

» Basicity: All three nitrogen atoms are basic and will readily react with acids to form
ammonium salts, a property often exploited to improve the aqueous solubility of derivative
compounds.

Role in Medicinal Chemistry and Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide range of
clinically successful drugs, including antipsychotics, antidepressants, and antihistamines.[1][8]
Similarly, the piperidine moiety is a cornerstone of many pharmaceuticals and natural alkaloids.

[2]

1-(3-Piperidinopropyl)piperazine serves as a versatile intermediate that combines these two
important pharmacophores. Its utility lies in its ability to act as a molecular scaffold for building
libraries of more complex molecules through functionalization of the reactive nitrogen atoms.

» Scaffold for Drug Discovery: The secondary amine of the piperazine ring provides a
convenient handle for introducing a wide variety of substituents, allowing for the systematic
exploration of structure-activity relationships (SAR).

e Modulation of Physicochemical Properties: The presence of three basic nitrogen atoms
allows for significant modulation of properties like solubility and lipophilicity, which are critical
for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion)
profile.[1]

o Access to Diverse Chemical Space: By using this molecule as a starting point, researchers
can rapidly synthesize derivatives with potential activity across various therapeutic areas,
from central nervous system disorders to infectious diseases.[3][8]

Analytical Methodologies

Robust analytical methods are crucial for ensuring the identity, purity, and quality of chemical
compounds in a research and development setting.
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Chromatographic Techniques

e Gas Chromatography (GC): GC, particularly when coupled with a Flame lonization Detector
(FID) or a Mass Spectrometer (GC-MS), is a suitable technique for analyzing the purity of 1-
(3-Piperidinopropyl)piperazine and related volatile derivatives.[9][10]

o High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity
determination and quantification of non-volatile or thermally labile compounds. Due to the
lack of a strong chromophore in the target molecule, UV detection at low wavelengths (~210
nm) would be necessary. For trace-level analysis, derivatization with a UV-active agent like
4-chloro-7-nitrobenzofuran (NBD-CI) can be employed to enhance sensitivity.[11]

Example Experimental Protocol: Purity Analysis by
HPLC-UV

This protocol describes a self-validating system for routine purity assessment.
e System Preparation:

o HPLC System: A standard HPLC system with a UV detector.

o Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 pm).

o Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like
trifluoroacetic acid (TFA) to improve peak shape for the basic amines.

o Flow Rate: 1.0 mL/min.
o Detection: UV at 210 nm.
o Standard and Sample Preparation:

o Standard Solution: Accurately weigh ~10 mg of a reference standard of 1-(3-
Piperidinopropyl)piperazine and dissolve in 10 mL of diluent (e.g., 50:50
acetonitrile:water) to make a 1 mg/mL stock.

o Sample Solution: Prepare the sample to be analyzed at the same concentration as the
standard.
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e Chromatographic Run:

o

Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.

[¢]

Inject a blank (diluent) to ensure no system contamination.

[¢]

Inject the standard solution multiple times (e.g., n=5) to establish system suitability
(checking for consistent retention time and peak area).

[¢]

Inject the sample solution.
o Data Analysis:
o Integrate all peaks in the sample chromatogram.

o Calculate the purity of the sample by determining the area percentage of the main peak
relative to the total area of all peaks.

Safety and Handling

According to available safety data, 1-(3-Piperidinopropyl)piperazine is classified as an
irritant.[4] Proper laboratory safety protocols must be followed during its handling.

e Hazard Statements:
o H315: Causes skin irritation.[4]
o H319: Causes serious eye irritation.[4]
o H335: May cause respiratory irritation.[4]

 Precautionary Measures:

o

P264: Wash hands and skin thoroughly after handling.[4]

o

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

[¢]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
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o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[4]

This chemical should be handled in a well-ventilated fume hood. In case of exposure, seek
immediate medical advice.

Conclusion

1-(3-Piperidinopropyl)piperazine is a structurally compelling molecule that merges two of
medicinal chemistry's most important heterocyclic scaffolds. Its well-defined chemical identity,
predictable physicochemical properties, and multiple reactive sites make it an exceptionally
useful and versatile intermediate for chemical synthesis. For drug discovery professionals, this
compound represents a valuable starting point for the development of novel molecular entities
with the potential for a wide range of pharmacological activities. A thorough understanding of its
properties, as outlined in this guide, is the foundation for its effective application in advancing
pharmaceutical research.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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